

An In-depth Technical Guide on the Putative Compound: Methylthiomethyl-cresol-C4-COOH

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Compound of Interest

Compound Name: Methylthiomcresol-C4-COOH

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Disclaimer: Extensive searches of chemical literature and databases did not yield a specific, characterized compound named "Methylthiomethyl-cresol-C4-COOH." This name is likely a non-standard nomenclature or refers to a novel, unpublished molecule. This guide, therefore, provides an in-depth analysis of the constituent chemical moieties and presents a plausible, hypothetical structure for the purpose of fulfilling the user's request for a technical whitepaper. The presented data and protocols are based on general organic chemistry principles and data for structurally related compounds.

Proposed Chemical Structure and Nomenclature

The name "Methylthiomethyl-cresol-C4-COOH" can be broken down into three key components: a cresol (methylphenol) backbone, a methylthiomethyl (-CH₂SCH₃) group, and a four-carbon carboxylic acid moiety (-C₄-COOH, butanoic acid).

A plausible interpretation of this nomenclature is a cresol molecule where the phenolic hydroxyl group is modified, and the other substituents are attached to the aromatic ring. For the purpose of this guide, we will consider a hypothetical molecule: 4-(3-((methylthiomethyl)oxy)-4-methylphenyl)butanoic acid.

Hypothetical Structure:

Systematic IUPAC Name: 4-(3-((methylthiomethyl)oxy)-4-methylphenyl)butanoic acid



This structure features a meta-cresol core, where the hydroxyl group is protected as a methylthiomethyl (MTM) ether. A butanoic acid chain is attached at the para-position relative to the methyl group.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the hypothetical "Methylthiomethyl-cresol-C4-COOH." These values are estimations based on its constituent functional groups and should be confirmed experimentally.

Property	Predicted Value
Molecular Formula	C14H20O3S
Molecular Weight	268.37 g/mol
Appearance	Likely a colorless to pale yellow oil or low- melting solid
Boiling Point	> 250 °C (decomposes)
Melting Point	50-70 °C
Solubility	Soluble in organic solvents (e.g., DMSO, ethanol, acetone); sparingly soluble in water
pKa (Carboxylic Acid)	~4.5 - 5.0
LogP	~3.5 - 4.5

Experimental Protocols

The synthesis of the proposed structure would be a multi-step process. The following are generalized protocols for key transformations.

A. Synthesis of the Methylthiomethyl (MTM) Ether of m-Cresol

This procedure outlines the protection of the phenolic hydroxyl group of m-cresol as an MTM ether.



- Materials:m-cresol, Dimethyl sulfoxide (DMSO), Acetic anhydride, Sodium bicarbonate.
- Protocol:
 - To a solution of m-cresol (1.0 eq) in a 1:1 mixture of DMSO and acetic anhydride, stir at room temperature.
 - The reaction is typically complete within 2-4 hours, monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is poured into ice-water and extracted with diethyl ether or ethyl acetate.
 - The organic layer is washed with saturated sodium bicarbonate solution, followed by brine.
 - The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the MTM-protected m-cresol.
- B. Friedel-Crafts Acylation to Introduce the Butanoyl Chain

This step introduces a four-carbon chain to the aromatic ring.

- Materials: MTM-protected m-cresol, Succinic anhydride, Aluminum chloride (AlCl₃),
 Dichloromethane (DCM).
- Protocol:
 - To a cooled (0 °C) suspension of anhydrous AlCl₃ (2.5 eq) in dry DCM, add succinic anhydride (1.2 eq) portion-wise.
 - Stir the mixture for 15 minutes, then add a solution of MTM-protected m-cresol (1.0 eq) in DCM dropwise.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours.
 - The reaction is guenched by pouring it slowly onto crushed ice with concentrated HCI.
 - The organic layer is separated, and the aqueous layer is extracted with DCM.



- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the keto-acid.
- C. Reduction of the Ketone (Clemmensen or Wolff-Kishner Reduction)

This step reduces the ketone to an alkyl chain.

- Protocol (Wolff-Kishner):
 - The keto-acid (1.0 eq) is dissolved in diethylene glycol.
 - Hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq) are added.
 - The mixture is heated to reflux (around 180-200 °C) for 4-6 hours, with a condenser to allow water to be removed.
 - After cooling, the reaction mixture is diluted with water and acidified with HCI.
 - The product is extracted with ethyl acetate, washed with brine, dried, and concentrated to yield the final product.

Diagram of Synthetic Workflow:



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Caption: Synthetic pathway for the hypothetical Methylthiomethyl-cresol-C4-COOH.

Potential Biological Activity and Signaling Pathways (Speculative)

Given the structural motifs, "Methylthiomethyl-cresol-C4-COOH" could be investigated for several biological activities. Cresol derivatives are known for their antimicrobial and anti-inflammatory properties. The butyric acid moiety is a short-chain fatty acid and a histone







deacetylase (HDAC) inhibitor, which can modulate gene expression. The methylthiomethyl group can influence lipophilicity and metabolic stability.

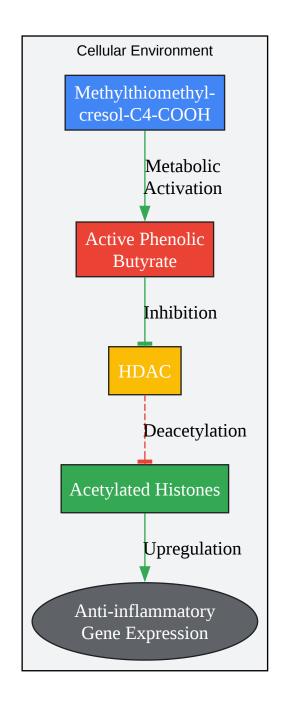
Hypothesized Mechanism of Action:

It is plausible that this compound could act as a pro-drug. In a cellular environment, the MTM ether could be cleaved, releasing the active phenolic compound. The free carboxylic acid could then inhibit HDACs, leading to changes in gene transcription.

Hypothetical Signaling Pathway:

The following diagram illustrates a speculative signaling pathway where the compound, upon activation, inhibits HDAC, leading to the expression of anti-inflammatory genes.





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Caption: A hypothetical signaling pathway for the anti-inflammatory action.

This technical guide provides a comprehensive overview based on a plausible interpretation of the requested compound's name. All data, especially quantitative and biological information, should be considered theoretical and require experimental validation.







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